molecular formula C11H14BrFN2O B8518951 1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

Cat. No. B8518951
M. Wt: 289.14 g/mol
InChI Key: ZXFRJHMPLGOITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08445509B2

Procedure details

To a solution of 3-bromobutane-1-aminehydrobromide (2270 mg, 9.7 mmol) in pyridine (18 mL) was slowly added 1-fluoro-4-isocyanatobenzene (1600 mg, 12 mmol) under ice-cooling, and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 0.5N aqueous hydrochloric acid solution were added to the residue, and the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3). The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was washed with ethyl acetate/hexane (=1/1) to give the title compound (1750 mg, 62%) as a white solid.
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
1600 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH:3]([CH3:7])[CH2:4][CH2:5][NH2:6].[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[O:17])=[CH:11][CH:10]=1>N1C=CC=CC=1>[Br:2][CH:3]([CH3:7])[CH2:4][CH2:5][NH:6][C:16]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([F:8])=[CH:10][CH:11]=1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
2270 mg
Type
reactant
Smiles
Br.BrC(CCN)C
Step Two
Name
Quantity
1600 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=O
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 0.5N aqueous hydrochloric acid solution
ADDITION
Type
ADDITION
Details
were added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate/hexane (=1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(CCNC(=O)NC1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1750 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.